

Application Note: Mass Spectrometry of 10-O-Coumaroyl-10-O-deacetylasperuloside

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Compound of Interest

Compound Name: 10-O-Coumaroyl-10-O-deacetylasperuloside

Cat. No.: B1164420

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Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is a naturally occurring iridoid glycoside found in various plant species, including Anchusa italicica Retz. and Oxalis corniculata L.[1][2][3] Iridoid glycosides are a significant class of monoterpenoids known for their wide range of biological activities, making their accurate identification and quantification crucial for research in phytochemistry, pharmacology, and drug development.[4][5] This application note provides a detailed protocol for the analysis of **10-O-Coumaroyl-10-O-deacetylasperuloside** using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The methodology described is designed for researchers, scientists, and drug development professionals requiring sensitive and selective detection of this and similar compounds.

Chemical Structure and Properties

- Compound Name: **10-O-Coumaroyl-10-O-deacetylasperuloside**
- Core Structure: Deacetylasperuloside (an iridoid glycoside)[6]
- Acyl Group: p-Coumaroyl group attached at the C-10 position.
- Molecular Formula: $C_{25}H_{26}O_{12}$

- Monoisotopic Mass: 518.1424 g/mol

Mass Spectrometry Analysis

Electrospray ionization (ESI) in the negative ion mode is often preferred for the analysis of iridoid glycosides and phenolic compounds due to its high sensitivity.[4][7]

Expected Mass-to-Charge Ratios (m/z)

The expected m/z values for **10-O-Coumaroyl-10-O-deacetylasperuloside** in negative ion mode are summarized in the table below. These values are critical for configuring the mass spectrometer for targeted analysis.

Ion Species	Formula	Theoretical m/z	Notes
$[\text{M}-\text{H}]^-$	$\text{C}_{25}\text{H}_{25}\text{O}_{12}^-$	517.1352	Deprotonated molecule. Observed at m/z 563.140250 in one study, which may correspond to an adduct.[2][3]
$[\text{M}+\text{HCOOH}-\text{H}]^-$	$\text{C}_{26}\text{H}_{27}\text{O}_{14}^-$	563.1406	Formate adduct, commonly observed when using formic acid in the mobile phase.[1][8]
$[\text{M}+\text{CH}_3\text{COOH}-\text{H}]^-$	$\text{C}_{27}\text{H}_{29}\text{O}_{14}^-$	577.1563	Acetate adduct, may be observed if acetic acid is present.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of **10-O-Coumaroyl-10-O-deacetylasperuloside** is expected to yield characteristic fragment ions resulting from the cleavage of the ester and glycosidic bonds. The primary fragmentation pathways involve the loss of the coumaroyl group and the glucose moiety.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Description
517.1352	371.1035	146.0317 (Coumaroyl)	Cleavage of the ester bond, loss of the p-coumaroyl residue, yielding the [deacetylasperuloside-H] ⁻ ion.
517.1352	355.1293	162.0528 (Glucose)	Cleavage of the glycosidic bond, loss of the glucose moiety.
517.1352	163.0390	354.0962	Formation of the deprotonated p-coumaric acid anion. This is a key diagnostic fragment for coumaroyl esters. [9]
371.1035	209.0506	162.0528 (Glucose)	Loss of the glucose moiety from the [deacetylasperuloside-H] ⁻ fragment ion.
163.0390	119.0491	43.9898 (CO ₂)	Decarboxylation of the p-coumaric acid anion.[9]

Experimental Protocols

The following protocols are generalized based on established methods for the analysis of iridoid glycosides from plant matrices.[4][7]

Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for extracting **10-O-Coumaroyl-10-O-deacetylasperuloside** from dried and powdered plant material.

Materials:

- Dried, powdered plant sample
- Methanol (or 70% Methanol in water, v/v)[\[4\]](#)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filters

Protocol:

- Weigh 1.0 g of the powdered plant sample into a centrifuge tube.
- Add 25 mL of methanol.[\[7\]](#)
- Vortex for 1 minute to ensure thorough mixing.[\[4\]](#)
- Sonicate in an ultrasonic bath for 30 minutes at room temperature.[\[4\]](#)
- Centrifuge the mixture at 4000 rpm for 10 minutes.[\[4\]](#)
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[\[4\]](#)

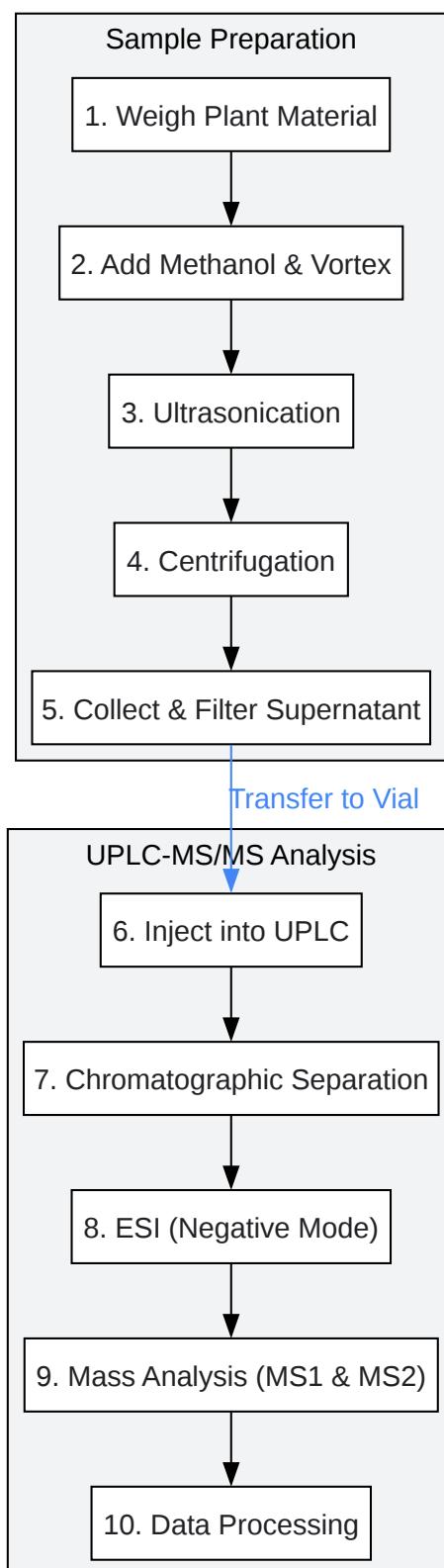
UPLC-MS/MS Analysis

Instrumentation and Conditions: The following parameters are a robust starting point and may require optimization based on the specific instrumentation used.

Parameter	Recommended Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[4]
Mobile Phase A	0.1% Formic acid in water[1][4]
Mobile Phase B	Acetonitrile with 0.1% formic acid[1][4]
Flow Rate	0.3 mL/min[1][4]
Injection Volume	2-5 µL[4][7]
Column Temp.	40 °C[1][7]
Gradient	Start with 5-10% B, increase to 90-95% B over 15-20 min, hold for 2-3 min, then return to initial conditions and equilibrate.
Mass Spectrometer	Triple Quadrupole (QqQ) or Q-TOF with ESI source[7]
Ionization Mode	Electrospray Ionization (ESI), Negative[4][7]
Capillary Voltage	2.5 - 3.0 kV[1][7]
Source Temp.	150 °C[7]
Desolvation Temp.	350 °C[7]
Cone Gas Flow	150 L/h[7]
Desolvation Gas	650 L/h[7]
Scan Mode	Full Scan (for initial identification) and Multiple Reaction Monitoring (MRM) or Product Ion Scan (for quantification and fragmentation analysis)

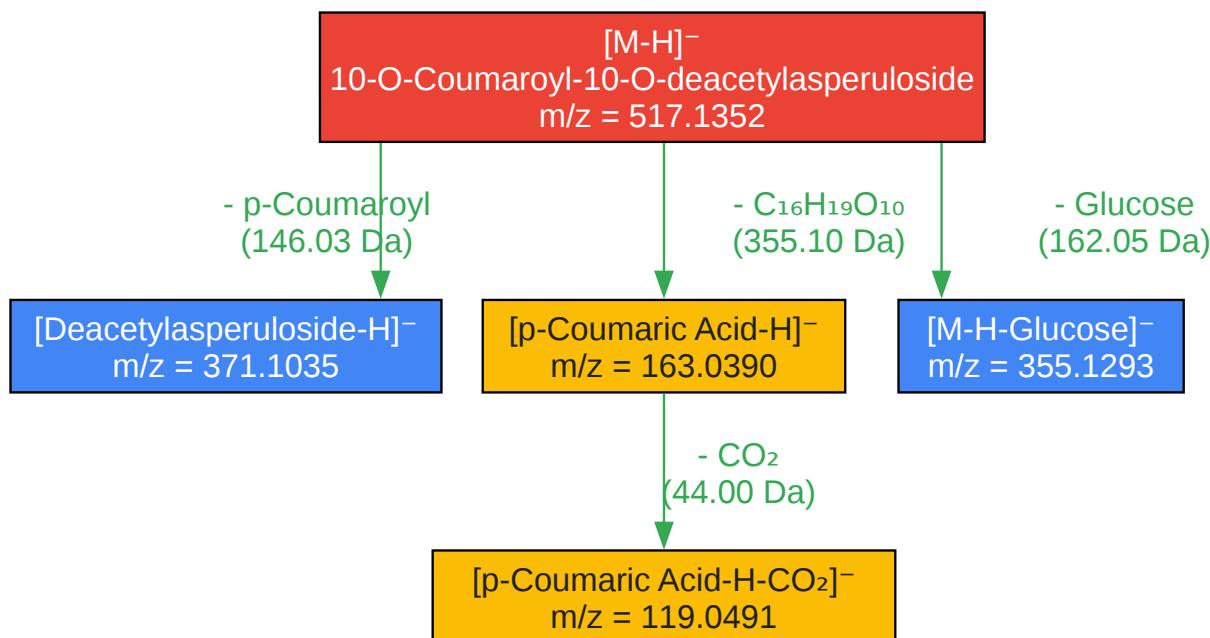
Visualizations

Experimental Workflow

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Caption: UPLC-MS/MS workflow for the analysis of **10-O-Coumaroyl-10-O-deacetylasperuloside**.

Predicted Fragmentation Pathway



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Caption: Predicted MS/MS fragmentation of **10-O-Coumaroyl-10-O-deacetylasperuloside**.

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